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L-165461

PPARδ binding nuclear receptor pharmacology competitive binding assay

L-165461 (CAS 194608-76-9) is a synthetic, non-thiazolidinedione (non-TZD) small-molecule agonist of peroxisome proliferator-activated receptors (PPARs), classified as a dual PPARδ/PPARγ agonist with ancillary PPARα activity. It belongs to the 3-phenyl-7-propylbenzisoxazole structural class, distinct from the thiazolidinedione (TZD) PPARγ agonists such as rosiglitazone and the phenoxyacetic acid PPARδ agonists such as L-165041.

Molecular Formula C23H26ClNO4S
Molecular Weight 448.0 g/mol
Cat. No. B1673702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-165461
SynonymsL-165461;  L 165461;  L165461.
Molecular FormulaC23H26ClNO4S
Molecular Weight448.0 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC2=C1ON=C2CC)OCCCSC3=C(C=C(C=C3)CC(=O)O)Cl
InChIInChI=1S/C23H26ClNO4S/c1-3-6-17-20(9-8-16-19(4-2)25-29-23(16)17)28-11-5-12-30-21-10-7-15(13-18(21)24)14-22(26)27/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,26,27)
InChIKeyLBEYMGDIPDOUKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-165461 Procurement Guide: Non-TZD Dual PPARδ/γ Agonist with Distinct Subtype Selectivity Profile


L-165461 (CAS 194608-76-9) is a synthetic, non-thiazolidinedione (non-TZD) small-molecule agonist of peroxisome proliferator-activated receptors (PPARs), classified as a dual PPARδ/PPARγ agonist with ancillary PPARα activity [1]. It belongs to the 3-phenyl-7-propylbenzisoxazole structural class, distinct from the thiazolidinedione (TZD) PPARγ agonists such as rosiglitazone and the phenoxyacetic acid PPARδ agonists such as L-165041 [2]. The compound is listed as an investigative discovery agent with molecular formula C₂₃H₂₆ClNO₄S and molecular weight approximately 448 Da [1].

Why L-165461 Cannot Be Substituted by Generic PPARδ Agonists or TZD PPARγ Agonists: Subtype Selectivity Ratio Thresholds


PPAR agonists within the same nominal class (PPARδ, PPARγ, or dual agonists) exhibit quantitatively distinct subtype selectivity ratios that drive divergent transcriptional programs. L-165461 occupies a specific selectivity window — approximately 28-fold selective for PPARδ over PPARγ (binding IC₅₀: 4 nM vs. 110 nM) and approximately 143-fold selective for PPARδ over PPARα [1]. In contrast, GW501516 and GW0742 are >1,000-fold selective for PPARδ over PPARγ, producing negligible PPARγ engagement at pharmacologically relevant concentrations [2]. Conversely, the closely related analog L-165041 exhibits a 55-fold gap between binding (Ki = 9 nM) and functional activation (EC₅₀ ≈ 500 nM) at PPARδ, whereas L-165461 maintains a tight 3-fold binding-to-function ratio [1][3]. These quantitative differences in receptor occupancy produce non-interchangeable gene expression signatures, as demonstrated by PPAR isoform-specific regulation of cardiac lipid metabolism genes where L-165041 and GW501516 produced distinct transcriptional outcomes despite both being PPARδ agonists [4]. Substitution without explicit cross-validation therefore risks experimental irreproducibility.

L-165461 Quantified Differentiation Evidence: Head-to-Head and Cross-Study Comparison Data for Procurement Decisions


PPARδ Binding Affinity: L-165461 (IC₅₀ = 4 nM) vs. GW501516 (EC₅₀ = 1 nM) — Comparable Potency with Divergent Selectivity Architecture

L-165461 binds human PPARδ ligand binding domain with an IC₅₀ of 4 nM in scintillation proximity assay (SPA), placing it within the same order of magnitude as the reference selective agonist GW501516 (PPARδ EC₅₀ = 1 nM; IC₅₀ ≈ 1 nM). However, the critical differentiation lies in the selectivity architecture: while GW501516 and GW0742 achieve >1,000-fold selectivity over PPARα and PPARγ [2], L-165461 exhibits a substantially narrower selectivity window of ~28-fold over PPARγ (IC₅₀ = 110 nM) and ~143-fold over PPARα (IC₅₀ = 570 nM) [1]. This intermediate selectivity profile makes L-165461 uniquely suited for experiments requiring simultaneous PPARδ and PPARγ engagement at concentrations where selective agonists would activate only one receptor subtype [1][2].

PPARδ binding nuclear receptor pharmacology competitive binding assay

Binding-to-Function Translation Efficiency: L-165461 (3-Fold Shift) vs. L-165041 (~55-Fold Shift) at PPARδ

A critical procurement-relevant distinction between L-165461 and its close structural analog L-165041 is the efficiency with which binding affinity translates into functional receptor activation. L-165461 exhibits a PPARδ binding IC₅₀ of 4 nM and a transactivation EC₅₀ of 12 nM (in 293T cells co-transfected with Gal4-DBD), representing a binding-to-function ratio of approximately 3-fold [1]. In contrast, L-165041 shows a PPARδ binding Ki of 9 nM but a transactivation EC₅₀ of approximately 500 nM, representing a ~55-fold shift [2]. This 18-fold difference in binding-to-function translation efficiency indicates that L-165461 achieves near-maximal receptor activation at concentrations close to its binding saturation point, whereas L-165041 requires concentrations ~55-fold above its Ki to produce equivalent functional output [1][2].

functional activity transactivation assay binding efficiency index

PPARδ/PPARγ Dual Engagement Window: L-165461 vs. L-796449 and Rosiglitazone — Distinct Subtype Activation Balance

L-165461 activates both PPARδ and PPARγ in cellular transactivation assays with EC₅₀ values of 12 nM and 100 nM, respectively — an approximately 8-fold functional preference for PPARδ over PPARγ [1]. This contrasts with L-796449, a structurally related benzofuran/benzisoxazole analog, which acts primarily as a PPARγ agonist (PPARδ transcriptional activation EC₅₀ = 6 nM reported in BindingDB, though with inconsistent classification across databases) [2]. The reference TZD PPARγ agonist rosiglitazone is >500-fold selective for PPARγ (PPARγ binding IC₅₀ ≈ 210 nM) over PPARδ (no detectable binding at up to 500 μM) [3]. L-165461 thus occupies a distinct dual-engagement niche: it provides meaningful PPARγ activation (EC₅₀ = 100 nM) while maintaining PPARδ as the primary target, a balance not achievable with either pure PPARγ agonists or ultra-selective PPARδ agonists [1][2][3].

PPAR dual agonism subtype selectivity transcriptional activation

Structural Class Differentiation: Non-TZD Benzisoxazole Scaffold vs. TZD PPARγ Agonists — Implications for Procurement in Metabolic Safety Studies

L-165461 features a 3-phenyl-7-propylbenzisoxazole core with a phenylacetic acid head group linked via a propylthioether chain [1]. This scaffold is structurally and mechanistically distinct from the thiazolidinedione (TZD) class (e.g., rosiglitazone, pioglitazone), which are associated with PPARγ-driven adverse effects including fluid retention, bone loss, and cardiovascular safety signals [2]. In the original SAR study, compound 4 (L-165461) was identified as a benzisoxazole analog with in vivo glucose lowering efficacy (66% correction in db/db mice at 100 mpk/day), though it was inferior to the trifluoromethyl-substituted benzisoxazole 5 (95% correction at 30 mpk/day) due to poorer oral pharmacokinetics (clearance 54 mL/min/kg, bioavailability ~67%) [3]. The non-TZD scaffold of L-165461 makes it a preferred tool compound for dissecting PPARδ/γ biology without the confounding TZD-related toxicological background [2][3].

non-thiazolidinedione structural alert benzisoxazole metabolic safety

PPARα/δ/γ Activity Fingerprint: L-165461 Distinct from GW2433 and Other Pan-PPAR Agonists

Within the broader landscape of PPAR ligands, L-165461 occupies a specific activity fingerprint characterized by a rank order of potency PPARδ (IC₅₀ = 4 nM) > PPARγ (IC₅₀ = 110 nM) > PPARα (IC₅₀ = 570 nM) [1]. This profile differs from pan-PPAR agonists like GW2433, which activate all three subtypes with less discrimination, and from the PPARα/γ dual agonist paradigm (e.g., ragaglitazar, tesaglitazar) that minimizes PPARδ activity [2]. The differential PPARα engagement of L-165461 (IC₅₀ = 570 nM) is particularly notable: at concentrations that fully activate PPARδ (≈10–50 nM), PPARα occupancy is less than 10%, providing a clean PPARδ/γ dual signal without confounding PPARα-driven fatty acid oxidation gene programs [1][2].

PPAR isoform profiling activity fingerprint pan-PPAR agonist

Physicochemical and Drug-Likeness Profile: L-165461 vs. L-165041 — Implications for In Vitro Assay Solubility and Formulation Requirements

L-165461 (MW = 447.98 Da, XLogP = 6.2) differs substantially from L-165041 (MW ≈ 400.47 Da, phenoxyacetic acid scaffold) in key physicochemical parameters relevant to experimental handling [1]. L-165461 violates Lipinski's Rule of Five on the XLogP criterion (6.2 > 5.0), whereas L-165041 remains compliant [1][2]. The higher lipophilicity of L-165461 (conferred by the benzisoxazole core and propylthioether linker vs. L-165041's phenoxypropoxy linker) predicts lower aqueous solubility and higher non-specific binding to plasticware and serum proteins [1]. These physicochemical differences necessitate distinct formulation approaches: L-165461 typically requires DMSO/PEG300/Tween 80/saline co-solvent systems for in vivo administration, while L-165041 may be soluble under less aggressive conditions .

physicochemical properties Lipinski rules solubility formulation compatibility

L-165461 Optimal Application Scenarios Based on Quantified Differentiation Evidence


In Vitro Mechanistic Dissection of PPARδ/γ Crosstalk in Adipocyte Biology and Insulin Sensitization

L-165461 is the preferred tool compound for experiments requiring simultaneous activation of PPARδ and PPARγ at overlapping concentration ranges. With PPARδ transactivation EC₅₀ = 12 nM and PPARγ transactivation EC₅₀ = 100 nM (an ~8.3-fold functional selectivity ratio) [1], L-165461 enables co-engagement of both receptors at concentrations of 30–300 nM where highly selective PPARδ agonists (GW501516, GW0742; >1,000-fold selective) produce negligible PPARγ activation [2]. This makes L-165461 uniquely suited for 3T3-L1 adipocyte differentiation studies, glucose uptake assays in insulin-resistant models, and transcriptional profiling of PPARδ/γ heterodimer target gene networks, where neither pure PPARγ agonists (rosiglitazone) nor pure PPARδ agonists adequately recapitulate the dual-receptor biology [1][2].

Cardiac Lipid Metabolism Research Requiring PPARδ Activation Without PPARα Confounding

In neonatal rat cardiomyocyte models of fatty acid oxidation and cardiac lipid metabolism, PPAR isoform-specific effects have been demonstrated to be non-redundant: PPARδ (activated by L-165041 or GW501516) and PPARα (activated by Wy-14,643) regulate distinct but overlapping gene sets, while PPARγ agonists (ciglitazone, rosiglitazone) are largely inert in this system [3]. L-165461 offers a distinct advantage over L-165041 for these studies due to its superior binding-to-function translation (3-fold vs. ~55-fold) [4][5]. At working concentrations of 10–50 nM, L-165461 achieves near-maximal PPARδ activation with <10% PPARα occupancy (PPARα IC₅₀ = 570 nM), providing a cleaner pharmacological window for attributing metabolic effects specifically to PPARδ [4].

Non-TZD PPAR Pharmacological Tool in Metabolic Safety and Toxicology Screening Panels

For academic and industrial screening programs evaluating PPAR-mediated metabolic effects without the confounding toxicological background of TZD-class compounds, L-165461 serves as a structurally distinct benzisoxazole-based dual agonist [6]. Unlike rosiglitazone and pioglitazone, which carry TZD-associated safety flags (fluid retention, bone loss, cardiovascular events), L-165461's non-TZD scaffold allows researchers to determine whether observed metabolic phenotypes are PPAR mechanism-dependent or TZD scaffold-dependent [7]. The compound's documented in vivo profile — 66% glucose correction in db/db mice at 100 mpk/day, though limited by rapid clearance (Clp = 54 mL/min/kg) — defines its suitability for short-term mechanistic in vivo studies rather than chronic efficacy models [6].

PPAR Activity Landscape Modeling and Chemogenomics Library Assembly

L-165461 has been included as a reference compound in systematic activity landscape modeling of 168 PPAR ligands screened against all three PPAR subtypes, where its dual PPARδ/γ activity signature helped define scaffold-activity cliffs and selectivity determinants [8]. For research groups constructing focused PPAR chemogenomics libraries or validating computational selectivity prediction models, L-165461 provides an essential data point representing the intermediate-selectivity region of the PPAR activity landscape — bridging the gap between ultra-selective PPARδ agonists (GW501516, GW0742) and pan-agonists (GW2433) [8][7].

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